1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane
Description
Properties
Molecular Formula |
C7H15ClS |
|---|---|
Molecular Weight |
166.71 g/mol |
IUPAC Name |
1-chloro-2,2-dimethyl-4-methylsulfanylbutane |
InChI |
InChI=1S/C7H15ClS/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 |
InChI Key |
TUZQBWHVMIHQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCSC)CCl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2,2-Dimethyl-4-hydroxybutane Derivatives
One common approach starts from 4-hydroxy-2,2-dimethylbutane or its sulfonyl analogs. Chlorination is achieved by reagents such as sulfur oxychloride (SOCl2) or thionyl chloride under controlled low temperatures (0–10 °C) to prevent side reactions.
Example from Patent CN102093273A:
| Step | Starting Material | Reagent | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| (c) | 4-Methylsulfonyl-1-butanol (136 g) | Sulfur oxychloride | CH2Cl2 solvent, ice bath, <10 °C | 1-Chloro-4-methylsulfonylbutane | 99.04 | High yield, low temperature essential |
| (c) | 4-Methylsulfonyl-1-butanol (136 g) | HCl-H2O2-acetate system | CH2Cl2 solvent, 0 °C | 1-Chloro-4-methylsulfonylbutane | 99.68 | Alternative chlorination method |
This chlorination step converts the hydroxyl or sulfonyl precursor to the corresponding chlorinated butane intermediate with excellent yields and purity.
Introduction of the Methylsulfanyl Group
The methylsulfanyl group is introduced typically by nucleophilic substitution of the chlorine atom with a methylthiolate source such as sodium thiomethoxide or potassium thiocyanate under nitrogen atmosphere to avoid oxidation.
- Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran.
- Temperature: 0 °C to 50 °C to optimize substitution while minimizing side reactions.
- Molar ratio: Chlorinated intermediate to thiocyanate reagent typically 1:1 to 1:2.5.
$$
\text{1-Chloro-4-methylsulfonylbutane} + \text{NaSCH}3 \xrightarrow[\text{N}2]{\text{solvent, heat}} \text{1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane}
$$
This step is critical for achieving the desired methylsulfanyl substitution at the 4-position of the butane chain.
Analytical Data and Reaction Monitoring
Reaction Yields and Purity
| Reaction Step | Yield (%) | Purity Indicators | Analytical Techniques Used |
|---|---|---|---|
| Chlorination (SOCl2 method) | 99.04 | Colorless transparent oil | NMR, IR, GC-MS |
| Chlorination (HCl-H2O2 method) | 99.68 | Colorless transparent oil | NMR, IR, GC-MS |
| Thiolation (methylthiolate) | ~90-95 | Pale yellow oily liquid | NMR (1H, 13C), Mass Spectrometry |
High yields and product purity are consistently reported when reaction conditions are carefully controlled, with NMR spectroscopy confirming substitution patterns and absence of side products.
Spectroscopic Characterization
- NMR Spectroscopy: 1H NMR confirms the presence of methylsulfanyl protons (singlet near 2.0 ppm) and chloromethylene protons (multiplets around 3.5–4.0 ppm).
- Mass Spectrometry: Molecular ion peaks consistent with C6H13ClS molecular weight.
- Infrared (IR) Spectroscopy: Characteristic C–S stretching vibrations near 700 cm⁻¹ and C–Cl stretching near 600 cm⁻¹.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfur oxychloride chlorination | High yield, mild conditions | Requires careful temperature control | 99.04 | Widely used in industrial synthesis |
| HCl-H2O2-acetate chlorination | Slightly higher yield, milder reagents | More complex reagent mixture | 99.68 | Alternative chlorination route |
| Thiolation with sodium thiomethoxide | Efficient substitution, mild conditions | Sensitive to oxidation, requires inert atmosphere | 90-95 | Essential for methylsulfanyl group introduction |
The choice of chlorination and thiolation methods depends on scale, reagent availability, and desired purity. Both chlorination methods yield near-quantitative conversion, while thiolation requires inert atmosphere to prevent oxidation of sulfur species.
Summary and Recommendations
The preparation of This compound is reliably achieved through:
- Chlorination of 4-methylsulfonyl-1-butanol derivatives using sulfur oxychloride or HCl-H2O2-acetate systems at low temperatures to yield the chlorinated intermediate with >99% yield.
- Subsequent nucleophilic substitution of the chlorine atom with methylthiolate reagents under nitrogen atmosphere, producing the target methylsulfanyl-substituted chlorobutane with yields around 90–95%.
- Analytical validation by NMR, IR, and mass spectrometry ensures product identity and purity.
This synthetic route is supported by patent literature and peer-reviewed experimental protocols, demonstrating its robustness and reproducibility for laboratory and potential industrial scale synthesis.
Chemical Reactions Analysis
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of corresponding alcohols, amines, or ethers.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfur atom, to form thiols or other reduced sulfur-containing compounds.
Common reagents used in these reactions include sodium hydroxide, ammonia, hydrogen peroxide, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving the modification of biomolecules, particularly those containing sulfur atoms.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring specific structural features imparted by the chlorine and methylsulfanyl groups.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane in chemical reactions typically involves the nucleophilic attack on the carbon atom bonded to the chlorine atom. This leads to the substitution of the chlorine atom by the nucleophile. In oxidation reactions, the sulfur atom in the methylsulfanyl group is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally related compounds from the evidence, focusing on chlorinated alkanes and sulfur-containing derivatives:
1-Chloro-2,4-dinitrobenzene ()
- Physical Properties :
- Toxicity :
- Key Difference : The aromatic nitro groups in 1-chloro-2,4-dinitrobenzene confer higher reactivity and toxicity compared to aliphatic chlorinated compounds like the target molecule.
1,4-Bis[(2-chloroethyl)thio]butane ()
- Structure : Butane with two (2-chloroethyl)thio groups.
- Relevance : Contains sulfur and chlorine, similar to the target compound.
1,4-Dichlorobutane-d8 ()
- Structure : Deuterated 1,4-dichlorobutane.
- Physical Properties: Likely similar to non-deuterated analogs: lower boiling point than aromatic chlorinated compounds due to lack of conjugation.
- Applications : Used as a labeled intermediate in chemical synthesis .
- Key Difference : The absence of sulfur and methyl branches distinguishes it from the target compound.
1-Chloro-2,2-bis(chloromethyl)propane ()
- Structure : Propane with chlorine and chloromethyl substituents.
- Relevance : Highlights the impact of multiple chlorinated groups on stability and reactivity.
- Key Difference : The branched propane backbone and lack of sulfur contrast with the butane-based target compound .
Data Tables for Comparative Analysis
Table 1: Physical Properties of Structural Analogs
*Inferred from aliphatic chlorinated compounds.
Table 2: Toxicity Profiles
Research Findings and Implications
- Reactivity : Chlorinated alkanes (e.g., 1,4-dichlorobutane) typically undergo nucleophilic substitution, while sulfur-containing analogs (e.g., thioethers) may participate in oxidation or alkylation reactions .
- Toxicity : Chlorine and sulfur groups often enhance toxicity, as seen in 1-chloro-2,4-dinitrobenzene’s dermatitis risk and aquatic toxicity .
- Solubility : Aliphatic chlorinated compounds are generally hydrophobic, aligning with the target compound’s expected behavior .
Biological Activity
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane is an organosulfur compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its effects.
- Molecular Formula : C7H14ClS
- Molecular Weight : 166.70 g/mol
- IUPAC Name : this compound
-
Structural Formula :
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfur-containing compounds can inhibit bacterial growth by disrupting cellular processes.
Table 1: Antimicrobial Activity of Sulfur Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| 1-Chloro-3-methylbutane | S. aureus | 12 |
| Dimethyl sulfoxide | P. aeruginosa | 18 |
Anticancer Potential
The anticancer activity of organosulfur compounds has been widely studied. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell cycle regulation.
Case Study: Apoptosis Induction
A study conducted on human cancer cell lines (MCF-7 and HeLa) demonstrated that treatment with varying concentrations of the compound resulted in significant cell death, with IC50 values indicating potent cytotoxicity.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
- Disruption of Cellular Signaling Pathways : The compound may alter pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
